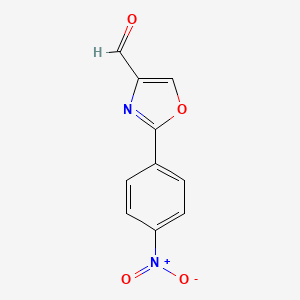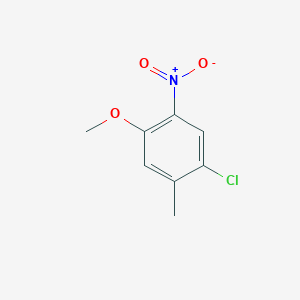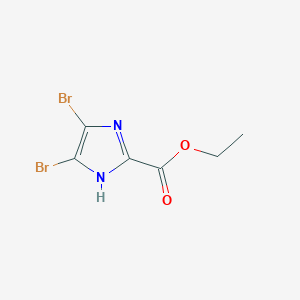
ethyl 4,5-dibromo-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 5, an ethyl ester group at position 2, and a hydrogen atom at position 1. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 4,5-dibromo-1H-imidazole-2-carboxylic acid with ethanol in the presence of a dehydrating agent under heating conditions. Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as nickel and erbium triflate . The reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate has several applications in scientific research due to its unique properties. It is used as a building block in the synthesis of various bioactive compounds, including antitumor agents and antimicrobial agents. In chemistry, it is used to study the reactivity and synthesis of imidazole derivatives. In biology and medicine, it is used to develop new therapeutic agents and to study the mechanisms of action of imidazole-based drugs. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,5-dibromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the ester group play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:
4,5-Dibromo-1H-imidazole-2-carboxylic acid: This compound lacks the ethyl ester group and has different reactivity and applications.
4,5-Dichloro-1H-imidazole-2-carboxylate: This compound has chlorine atoms instead of bromine atoms, leading to different chemical properties and reactivity.
4,5-Dibromo-1H-imidazole: This compound lacks the carboxylate group and has different applications in research and industry.
This compound is unique due to the presence of both bromine atoms and the ethyl ester group, which confer specific reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKBRBUOFBTKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504958 | |
| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-99-6 | |
| Record name | Ethyl 4,5-dibromo-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




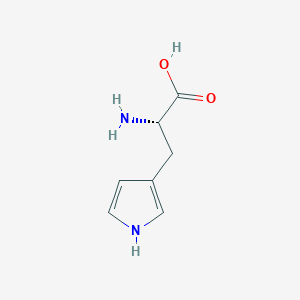
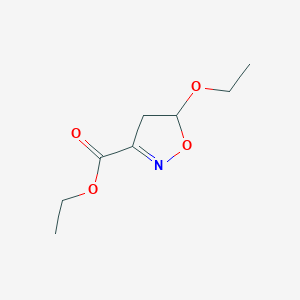





![1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine](/img/structure/B1610985.png)
